

Crizotinib-d5: A Technical Overview for Researchers

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Compound of Interest		
Compound Name:	Crizotinib-d5	
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This technical guide provides an in-depth overview of **Crizotinib-d5**, the deuterated analog of the potent dual ALK and c-MET inhibitor, Crizotinib. This document details its molecular characteristics, applications in experimental setting, and the signaling pathways it modulates.

Core Molecular and Physical Properties

Crizotinib-d5 is a stable isotope-labeled version of Crizotinib, where five hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for the quantification of Crizotinib in biological samples using mass spectrometry.[1][2] Its physical and chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C21H17D5Cl2FN5O	[1][2][3][4][5]
Molecular Weight	455.37 g/mol	[1][5]
Appearance	Light Tan Solid	[1][2]
Purity	≥95% by HPLC; ≥95% atom D	[1][2]
Solubility	Soluble in Chloroform	[4]
CAS Number	1395950-48-7	[1][2]



Pharmacokinetic Parameters of Crizotinib (Unlabeled)

The pharmacokinetic properties of Crizotinib have been extensively studied. The data presented below is for the unlabeled compound, as **Crizotinib-d5** is primarily used as an analytical standard and not for therapeutic purposes.

Parameter	Value
Bioavailability	43% (range: 32%-66%)
Time to Peak Concentration (Tmax)	4 to 6 hours
Volume of Distribution (Vss)	1772 L
Plasma Protein Binding	91%
Metabolism	Primarily hepatic, via CYP3A4 and CYP3A5
Elimination Half-Life	42 hours
Excretion	Feces (63%), Urine (22%)

Experimental Protocols: Quantification of Crizotinib using Crizotinib-d5

Crizotinib-d5 is crucial for the accurate quantification of Crizotinib in pharmacokinetic and other research studies. Below is a typical experimental workflow for its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Experimental workflow for Crizotinib quantification.

A detailed protocol for the LC-MS/MS method is as follows:

- Sample Preparation:
 - To a 100 μL aliquot of plasma, add a known concentration of Crizotinib-d5 solution as the internal standard.



- Precipitate the plasma proteins by adding a solvent such as acetonitrile.
- Vortex the mixture and then centrifuge to pellet the precipitated proteins.
- Collect the supernatant for analysis.
- LC-MS/MS Analysis:
 - Inject the supernatant into a liquid chromatography system coupled with a tandem mass spectrometer.
 - Chromatographically separate Crizotinib and Crizotinib-d5 from other plasma components.
 - Detect and quantify the analytes using multiple reaction monitoring (MRM) in positive ion mode. The mass transitions for Crizotinib and Crizotinib-d5 are monitored.
- Data Analysis:
 - Calculate the peak area ratio of Crizotinib to Crizotinib-d5.
 - Determine the concentration of Crizotinib in the plasma sample by comparing the peak area ratio to a standard curve.

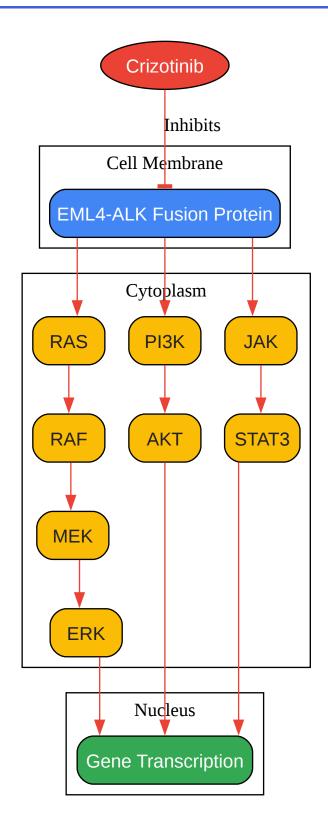
Signaling Pathways Modulated by Crizotinib

Crizotinib is a potent inhibitor of the anaplastic lymphoma kinase (ALK) and the mesenchymalepithelial transition factor (c-MET) receptor tyrosine kinases. By blocking the activity of these kinases, Crizotinib disrupts downstream signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.

ALK Signaling Pathway Inhibition

In certain cancers, a chromosomal rearrangement can lead to the formation of a fusion protein, such as EML4-ALK, which is constitutively active. Crizotinib inhibits the autophosphorylation of this fusion protein, thereby blocking downstream signaling cascades.





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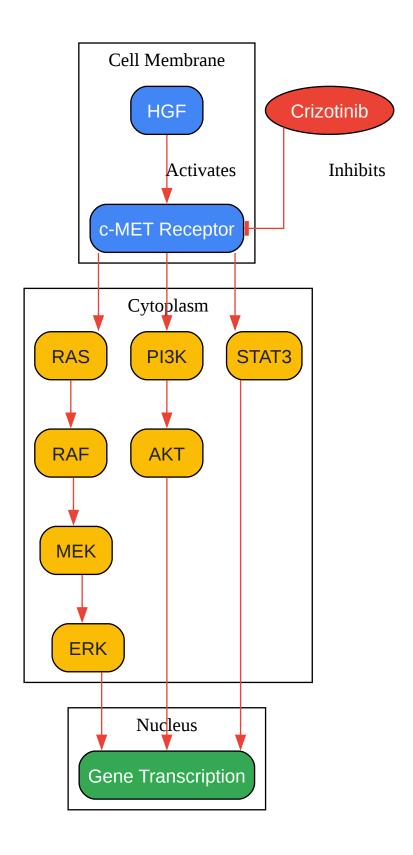
Inhibition of the EML4-ALK signaling pathway by Crizotinib.



c-MET Signaling Pathway Inhibition

The c-MET receptor, upon binding to its ligand, hepatocyte growth factor (HGF), dimerizes and autophosphorylates, activating downstream signaling pathways. Crizotinib inhibits this phosphorylation, thereby blocking these signaling events.





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